Methyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate
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Overview
Description
METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE is an organic compound with a complex structure that includes a methoxyphenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE typically involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a diketone
Reduction: Formation of a diol
Substitution: Formation of various substituted derivatives
Scientific Research Applications
METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-HYDROXY-4-(4-HYDROXYPHENYL)-4-OXOBUT-2-ENOATE
- METHYL 2-HYDROXY-4-(4-CHLOROPHENYL)-4-OXOBUT-2-ENOATE
- METHYL 2-HYDROXY-4-(4-NITROPHENYL)-4-OXOBUT-2-ENOATE
Uniqueness
METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties that influence its reactivity and biological activity .
Properties
CAS No. |
65356-48-1 |
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Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-7,13H,1-2H3 |
InChI Key |
WZWQAWMZYSJXRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O |
Origin of Product |
United States |
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